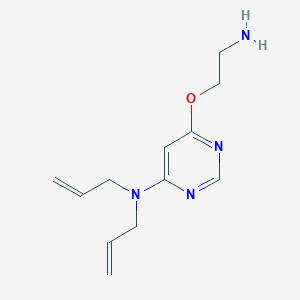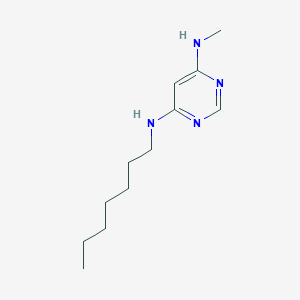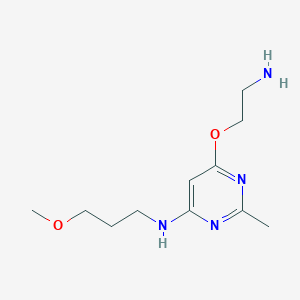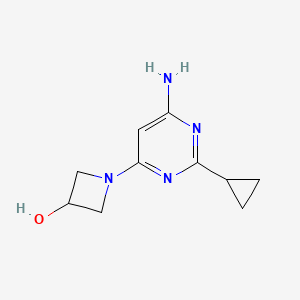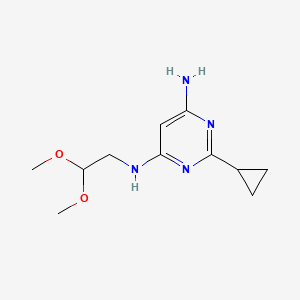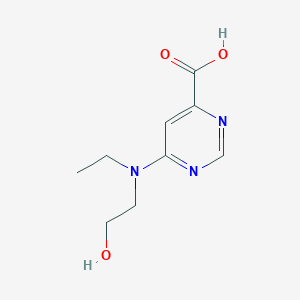
6-(Ethyl(2-Hydroxyethyl)amino)pyrimidin-4-carbonsäure
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Anti-inflammatorische Anwendungen
Pyrimidinderivate, einschließlich 6-(Ethyl(2-Hydroxyethyl)amino)pyrimidin-4-carbonsäure, wurden auf ihre entzündungshemmenden Eigenschaften untersucht. Sie sind dafür bekannt, die Expression und Aktivität wichtiger Entzündungsmediatoren wie Prostaglandin E2, induzierbare Stickstoffmonoxid-Synthase, Tumornekrosefaktor-α, Nuclear Factor κB, Leukotriene und einige Interleukine zu hemmen . Damit sind sie potenzielle Kandidaten für die Entwicklung neuer entzündungshemmender Medikamente mit verbesserter Aktivität und minimaler Toxizität.
Antivirale Therapeutika
Verbindungen mit Pyrimidinstrukturen haben sich in der antiviralen Forschung als vielversprechend erwiesen. Sie zeigen Aktivität gegen Viren wie das Newcastle-Krankheitsvirus, vergleichbar mit etablierten antiviralen Medikamenten wie Ribavirin . Weitere Modifikationen und Optimierungen dieser Pyrimidinderivate könnten zur Entwicklung neuer antiviraler Therapeutika führen.
Synthese von Heterocyclen
Der Pyrimidinring ist ein wichtiger Bestandteil vieler heterocyclischer Verbindungen. Die Synthese von this compound kann verschiedene Methoden beinhalten, darunter oxidative Cyclisierung und Mehrkomponenten-Kupplungsreaktionen . Diese Syntheserouten sind unerlässlich, um eine vielfältige Palette an funktionalisierten Pyrimidinen für weitere pharmazeutische Anwendungen zu schaffen.
Enzym-Substrat- und -Inhibitor-Studien
Pyrimidinderivate können als Substrate oder Inhibitoren für verschiedene Enzyme fungieren. Beispielsweise sind ähnliche Verbindungen Substrate für das Enzym Lathyrinsynthase, das an der Biosynthese von Nicht-Protein-Aminosäuren beteiligt ist . Das Studium dieser Interaktionen kann Einblicke in Enzymmechanismen liefern und zur Entdeckung neuer Enzyminhibitoren führen.
Struktur-Wirkungs-Beziehungs-(SAR)-Analyse
Das Verständnis der SAR von Pyrimidinderivaten ist für die Wirkstoffentwicklung entscheidend. Durch die Analyse der Beziehung zwischen der chemischen Struktur von Pyrimidinen und ihren pharmakologischen Wirkungen können Forscher identifizieren, welche Modifikationen die biologische Aktivität erhöhen oder verringern . Dieses Wissen leitet die Synthese neuer Analoga mit verbessertem Wirkungs- und Sicherheitsprofil.
Pharmazeutische Referenzstandards
Pyrimidinderivate, einschließlich this compound, werden als Referenzstandards in pharmazeutischen Tests verwendet . Diese Standards sind entscheidend, um die Genauigkeit und Zuverlässigkeit der in der Arzneimittelentwicklung und Qualitätskontrolle eingesetzten Analysemethoden sicherzustellen.
Wirkmechanismus
Target of Action
Pyrimidine derivatives are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It’s worth noting that pyrimidine derivatives often interact with their targets through hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in various biochemical processes, including dna synthesis and cellular metabolism .
Result of Action
Pyrimidine derivatives are known to have various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of pyrimidine derivatives .
Biochemische Analyse
Biochemical Properties
6-(Ethyl(2-hydroxyethyl)amino)pyrimidine-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with β-glucuronidase, an enzyme involved in the hydrolysis of glucuronides . The interaction between 6-(Ethyl(2-hydroxyethyl)amino)pyrimidine-4-carboxylic acid and β-glucuronidase is characterized by enzyme inhibition, which can be useful in studying diseases associated with elevated β-glucuronidase activity, such as colon cancer and renal diseases .
Cellular Effects
6-(Ethyl(2-hydroxyethyl)amino)pyrimidine-4-carboxylic acid influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce the expression of heat shock proteins and downregulate proinflammatory signals in human keratinocytes . This compound’s ability to modulate cellular responses makes it a valuable tool for studying cell function and stress responses.
Molecular Mechanism
The molecular mechanism of 6-(Ethyl(2-hydroxyethyl)amino)pyrimidine-4-carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to specific sites on enzymes like β-glucuronidase, leading to enzyme inhibition . Additionally, it can influence gene expression by modulating transcription factors and signaling pathways, thereby altering cellular responses to various stimuli .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(Ethyl(2-hydroxyethyl)amino)pyrimidine-4-carboxylic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, but its activity may decrease over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce sustained cellular responses, such as prolonged expression of heat shock proteins .
Dosage Effects in Animal Models
The effects of 6-(Ethyl(2-hydroxyethyl)amino)pyrimidine-4-carboxylic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular responses. At higher doses, it can cause toxic or adverse effects, including cellular stress and apoptosis . Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in research and therapeutic applications.
Metabolic Pathways
6-(Ethyl(2-hydroxyethyl)amino)pyrimidine-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can influence the activity of enzymes in the citric acid cycle and related pathways, thereby affecting cellular energy production and metabolism . These interactions highlight the compound’s potential to modulate metabolic processes and its relevance in metabolic research.
Transport and Distribution
The transport and distribution of 6-(Ethyl(2-hydroxyethyl)amino)pyrimidine-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes via active transport mechanisms and distributed to various cellular compartments . The compound’s localization and accumulation within cells are influenced by its interactions with transporters and binding proteins, which determine its bioavailability and efficacy.
Subcellular Localization
6-(Ethyl(2-hydroxyethyl)amino)pyrimidine-4-carboxylic acid exhibits specific subcellular localization patterns. It can be targeted to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, cytoplasm, or mitochondria, depending on its functional role and interactions with cellular components . Understanding its subcellular localization is crucial for elucidating its activity and function within cells.
Eigenschaften
IUPAC Name |
6-[ethyl(2-hydroxyethyl)amino]pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-2-12(3-4-13)8-5-7(9(14)15)10-6-11-8/h5-6,13H,2-4H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQGDMYNJBLIME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=NC=NC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


